molecular formula C7H14ClNO2 B2945351 2-methylpropyl N-(chloromethyl)-N-methylcarbamate CAS No. 51164-41-1

2-methylpropyl N-(chloromethyl)-N-methylcarbamate

Cat. No.: B2945351
CAS No.: 51164-41-1
M. Wt: 179.64
InChI Key: CWWVONRHYWLLFY-UHFFFAOYSA-N
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Description

“2-methylpropyl N-(chloromethyl)-N-methylcarbamate” is an organic compound with the molecular formula C6H12ClNO2 . It belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH).


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (NHCOO) attached to a 2-methylpropyl group and a chloromethyl group . The carbamate group contains a carbonyl (C=O), an amine (NH), and an ester (O-C) functional group.

Scientific Research Applications

Environmental Degradation and Toxicity

  • Degradation Mechanisms and Environmental Impact : Chlorpropham (CIPC), a primary N-phenyl carbamate, is widely used as a pesticide. Research has focused on its environmental degradation, including hydrolysis, biolysis, photolysis, and thermal processes. Studies have shown that CIPC and its degradation products can be environmental toxins and potentially toxic or carcinogenic to humans. This raises concerns about their impact on the environment and human health, highlighting the importance of understanding their degradation rates and pathways to mitigate these effects (Smith & Bucher, 2012).

  • Health Impacts of Chlorinated VOCs : Chlorinated volatile organic compounds (Cl-VOCs), including polychloromethanes, polychloroethanes, and polychloroethylenes, are used as solvents and in various commercial products. They pose significant health risks due to their potential associations with cancer incidence following human exposure. The toxicological impacts of these compounds have been assessed, underlining the need for close monitoring and control by environmental protection agencies (Huang et al., 2014).

Microbial Degradation

  • Bioremediation of N-Methylcarbamates : A comprehensive review of the microbial degradation of N-methylcarbamate pesticides, including various microorganisms capable of degrading these complex molecules into less harmful compounds, has been conducted. This research provides insights into the diverse species, catabolic pathways, enzymes, plasmids, and genes involved in the biodegradation process, offering potential strategies for mitigating the environmental impact of these pesticides (Castellanos Rozo & Rache Caredenal, 2013).

Toxicological Studies and Human Health

  • Occupational Exposure and Health Effects : The review of occupational exposure to chlorinated aliphatic solvents, including methanes, ethanes, and ethenes, details their association with central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This emphasizes the need for further prospective biomarker studies incorporating solvent body burden assessments to accurately determine the risk to human health (Ruder, 2006).

Mechanisms of Toxicity and Metabolism

  • Metabolic Activation and Toxicity : The metabolism and toxicity of 2-methylpropene (MP) or isobutene highlight the formation of a reactive epoxide intermediate, 2-methyl-1,2-epoxypropane (MEP), through metabolic activation, which can produce genetic damage in vitro. This underlines the balance between the formation and detoxification of MEP as a key factor in determining the potential toxicity of MP, necessitating further research for a comprehensive risk assessment (Cornet & Rogiers, 1997).

Safety and Hazards

While specific safety and hazard data for “2-methylpropyl N-(chloromethyl)-N-methylcarbamate” is not available, carbamates are generally considered hazardous. They can be harmful if swallowed and may cause eye and skin irritation .

Properties

IUPAC Name

2-methylpropyl N-(chloromethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-6(2)4-11-7(10)9(3)5-8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWVONRHYWLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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